Evidence Item 1: mGlu4 PAM Potency – TC‑N 22A vs. Closest In‑Series Analogs and Alternative Chemotypes
TC‑N 22A (compound 22a in the Hong et al. 2011 series) displays an EC50 of 9 nM in the human mGlu4 calcium mobilization FLIPR assay (potentiation of an EC20 glutamate concentration) [1]. This represents a ~45‑fold potency improvement over the initial tricyclic thiazolopyrazole hit compound 9 (EC50 = 410 nM) [1] and a ~1.4‑fold improvement over the closest monomethylated analog compound 10 (EC50 = 13 nM) within the same chemical series [1]. Compared with alternative mGlu4 PAM chemotypes, TC‑N 22A is ~9‑fold more potent than VU0418506 (EC50 = 68 nM, human) , ~89‑fold more potent than VU0155041 (EC50 = 798 nM, human) , and ~122‑fold more potent than VU0364770 (EC50 = 1.1 μM, human) . ADX88178 achieves a lower absolute EC50 (4 nM) ; however, TC‑N 22A maintains the advantage of published, transparent brain‑penetration pharmacokinetic data from the primary discovery paper (see Evidence Item 3).
| Evidence Dimension | mGlu4 PAM potency (EC50, human mGlu4 receptor) |
|---|---|
| Target Compound Data | EC50 = 9 nM (h mGlu4, BHK cells, calcium mobilization FLIPR assay) |
| Comparator Or Baseline | Compound 9: EC50 = 410 nM; Compound 10: EC50 = 13 nM (same series, same assay). VU0418506: EC50 = 68 nM; VU0155041: EC50 = 798 nM; VU0364770: EC50 = 1,100 nM; ADX88178: EC50 = 4 nM (different chemotypes, human mGlu4). |
| Quantified Difference | ~45-fold more potent than compound 9; ~9-fold more potent than VU0418506; ~89-fold more potent than VU0155041; ~122-fold more potent than VU0364770; ADX88178 is ~2.3-fold more potent but lacks comparable published brain exposure data in the discovery literature. |
| Conditions | Human mGlu4 receptor stably co-expressed with murine GR15 G-protein in BHK cells; calcium mobilization FLIPR assay; EC50 measured as potentiation of an EC20 glutamate concentration; Emax (%) relative to maximal glutamate response. |
Why This Matters
Single-digit nanomolar potency enables lower working concentrations in vitro, reducing the risk of off-target effects driven by high micromolar compound exposure in cellular and tissue assays.
- [1] Hong SP, Liu KG, Ma G, Sabio M, Uberti MA, Bacolod MD, Peterson J, Zou ZZ, Robichaud AJ, Doller D. Tricyclic thiazolopyrazole derivatives as metabotropic glutamate receptor 4 positive allosteric modulators. J Med Chem. 2011 Jul 28;54(14):5070-81. Table 1 (6-membered tricyclic pyrazoles) and Table 3 (7-membered tricyclic pyrazoles); compound 9 (EC50 410 nM), compound 10 (EC50 13 nM), compound 22a (EC50 9 nM). View Source
